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Compound of Interest
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Cat. No.: B1664564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical

intermediates derived from 2-methylbenzophenone. The following sections outline the

synthesis of precursors for the active pharmaceutical ingredients (APIs) Orphenadrine and

Nefopam, including experimental procedures, quantitative data, and mechanistic diagrams.

Synthesis of Orphenadrine Intermediate: 2-
Methylbenzhydrol
Orphenadrine is a muscarinic antagonist and H1-receptor antagonist used for muscle

relaxation and in the treatment of Parkinson's disease.[1] A key intermediate in its synthesis is

2-methylbenzhydrol, which is synthesized via the reduction of 2-methylbenzophenone.

Experimental Protocol: Reduction of 2-
Methylbenzophenone
This protocol is adapted from a general procedure for the high-yield reduction of

benzophenones using sodium borohydride.

Reaction Scheme:
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Materials:

2-Methylbenzophenone (1.0 eq)

Methanol

Sodium borohydride (NaBH₄) (0.26 eq)

0.5 M Sodium hydroxide (NaOH) solution

Toluene

Dilute acetic acid

Water

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylbenzophenone
in methanol.

Prepare a fresh solution of sodium borohydride in 0.5 M aqueous sodium hydroxide.

Slowly add the sodium borohydride solution to the stirred solution of 2-
methylbenzophenone at 35°C over a period of 1 hour.

After the addition is complete, raise the temperature to 55°C and maintain for 30 minutes,

followed by refluxing for 1 hour.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, remove the methanol under reduced pressure.

To the residue, add water and toluene.

Adjust the pH of the aqueous layer to 5-6 with dilute acetic acid.

Separate the organic layer and wash it twice with water.
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Remove the toluene under reduced pressure to obtain 2-methylbenzhydrol as a solid upon

cooling.

Quantitative Data:

Reactant/Pr
oduct

Molecular
Weight (
g/mol )

Molar Ratio
Theoretical
Yield (g)

Actual Yield
(g)

Yield (%)

2-

Methylbenzo

phenone

196.24 1.0 - - -

Sodium

Borohydride
37.83 0.26 - - -

2-

Methylbenzhy

drol

198.26 -

1.01 x (grams

of starting

material)

- ~95

Note: The yield is based on analogous reductions of similar ketones and may vary based on

experimental conditions.

Synthesis of Orphenadrine from 2-Methylbenzhydrol
Orphenadrine is synthesized from 2-methylbenzhydrol in a two-step process involving the

formation of an intermediate, 2-methylbenzhydryl chloride, followed by a Williamson ether

synthesis with 2-(dimethylamino)ethanol.[2][3]

Experimental Protocol: Synthesis of Orphenadrine
Step 1: Synthesis of 2-Methylbenzhydryl Chloride

Reaction Scheme:

Materials:

2-Methylbenzhydrol (1.0 eq)
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Thionyl chloride (SOCl₂) (excess)

Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve 2-methylbenzhydrol in an

anhydrous solvent.

Cool the solution in an ice bath.

Slowly add thionyl chloride to the cooled solution.

Allow the reaction to warm to room temperature and stir for several hours.

Monitor the reaction by TLC.

Upon completion, carefully quench the excess thionyl chloride with ice-cold water.

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield 2-methylbenzhydryl chloride. This intermediate is often used in the next

step without further purification.

Step 2: Synthesis of Orphenadrine

Reaction Scheme:

Materials:

2-Methylbenzhydryl chloride (1.0 eq)

2-(Dimethylamino)ethanol (excess)

A suitable base (e.g., sodium hydride or a tertiary amine like triethylamine)

Anhydrous solvent (e.g., THF or DMF)
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Procedure:

In a round-bottom flask under an inert atmosphere, add 2-(dimethylamino)ethanol to an

anhydrous solvent.

Add the base to the solution to deprotonate the alcohol.

Slowly add a solution of 2-methylbenzhydryl chloride in the anhydrous solvent to the reaction

mixture.

Heat the reaction mixture and stir for several hours.

Monitor the reaction by TLC.

After completion, cool the reaction and quench with water.

Extract the product with a suitable organic solvent.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude Orphenadrine can be purified by distillation under reduced pressure or by column

chromatography.

Quantitative Data (Overall for Orphenadrine Synthesis):

Starting Material Final Product Number of Steps Overall Yield (%)

2-

Methylbenzophenone
Orphenadrine 3

Data not explicitly

available, but each

step is typically high-

yielding.

Synthesis of Nefopam Intermediate from a 2-
Methylbenzophenone Derivative
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Nefopam is a centrally acting, non-opioid analgesic.[4] An efficient, large-scale, one-pot

synthesis of Nefopam hydrochloride has been developed starting from o-benzoylbenzoic acid,

a derivative readily accessible from 2-methylbenzophenone through oxidation.[5]

Experimental Protocol: One-Pot Synthesis of Nefopam
Hydrochloride
This industrial process involves five sequential steps in a single solvent (toluene), achieving a

high overall yield.[5]

Overall Reaction Scheme:

o-Benzoylbenzoic acid → o-Benzoylbenzoyl chloride → N-(2-Hydroxyethyl)-N-methyl-2-

benzoylbenzamide → 2-((N-(2-Hydroxyethyl)-N-methyl)aminomethyl)benzhydrol → Nefopam

→ Nefopam HCl

Materials:

o-Benzoylbenzoic acid

Thionyl chloride (SOCl₂)

Dimethylformamide (DMF) (catalyst)

2-(Methylamino)ethanol

Triethylamine (TEA)

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)

Toluene

Hydrochloric acid (HCl)

Procedure:

Acyl Chloride Formation: In a reactor with toluene, add o-benzoylbenzoic acid and a catalytic

amount of DMF. Add thionyl chloride and heat to convert the acid to o-benzoylbenzoyl
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chloride.

Amidation: To the same reactor, add 2-(methylamino)ethanol and triethylamine to form N-(2-

hydroxyethyl)-N-methyl-2-benzoylbenzamide.

Reduction: Reduce the intermediate from the previous step using Red-Al® to yield 2-((N-(2-

hydroxyethyl)-N-methyl)aminomethyl)benzhydrol.

Cyclization: Induce intramolecular cyclization of the amino alcohol by heating to form

Nefopam.

Salt Formation: Treat the Nefopam base with hydrochloric acid in toluene to precipitate

Nefopam hydrochloride.

Quantitative Data:

Starting
Material

Final Product
Number of
Steps

Overall Yield
(%)

Purity of API
(%)

o-

Benzoylbenzoic

acid

Nefopam

Hydrochloride
5 (in one pot) ≥79 ≥99.9

Diagrams of Mechanisms and Workflows
Synthesis Workflow for Orphenadrine
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Caption: Synthetic pathway for Orphenadrine from 2-Methylbenzophenone.

Mechanism of Action: Orphenadrine
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Caption: Orphenadrine's antagonistic action on multiple receptors.

Mechanism of Action: Nefopam
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Caption: Nefopam's dual mechanism of monoamine reuptake inhibition and ion channel

blockade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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